molecular formula C10H11FO B3086891 1-(2-Fluorophenyl)-2-methylpropan-1-one CAS No. 116707-09-6

1-(2-Fluorophenyl)-2-methylpropan-1-one

Cat. No. B3086891
CAS RN: 116707-09-6
M. Wt: 166.19 g/mol
InChI Key: CFPCPJUPRZFPPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluorophenyl)-2-methylpropan-1-one” are not well-documented in the literature .

Scientific Research Applications

Crystal Structure Analysis

  • 1-(2-Fluorophenyl)-2-methylpropan-1-one has been used in the synthesis and characterization of new crystals, contributing to the study of molecular structures and intermolecular interactions. This is exemplified by the synthesis of 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl) phosphonate, which was analyzed using various spectroscopic techniques and X-ray single-crystal determination (Gao Yu, 2014).

Radiosynthesis in PET Tracers

  • The compound has been applied in the radiosynthesis of specific isotopes for positron emission tomography (PET) tracers. This involves the synthesis of radiolabeled compounds like 1-iodo-2-[11 C]methylpropane, which are crucial for developing a broad spectrum of PET tracers used in medical imaging and research (Rotteveel et al., 2017).

Electrochemistry and Battery Technology

  • In battery technology, derivatives of this compound, like 1-Fluoropropane-2-one, have been investigated as effective additives in lithium-ion batteries. These studies focus on enhancing the first cycle efficiency and overall cycling stability of batteries, which is crucial for developing more efficient and durable energy storage solutions (Krämer et al., 2012).

Chemical Synthesis and Analysis

  • The compound is significant in the synthesis and analytical characterization of related chemicals, such as fluorolintane. These studies involve comprehensive analytical characterizations using various techniques like mass spectrometry, chromatography, and spectroscopy, which are essential for understanding the chemical properties and potential applications of new substances (Dybek et al., 2019).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For similar compounds, hazards may include skin and eye irritation, respiratory irritation, and toxicity if swallowed or in contact with skin .

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of “1-(2-Fluorophenyl)-2-methylpropan-1-one”. This would provide valuable information for potential applications of this compound .

properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPCPJUPRZFPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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